Isonicotinaldehyde, azine
Overview
Description
Isonicotinaldehyde, azine is an organic compound that belongs to the class of azines. Azines are characterized by the presence of a C=N-N=C functional group. This compound is derived from isonicotinaldehyde, which is a derivative of pyridine. Azines have gained significant attention due to their diverse biological, chemical, and material properties .
Mechanism of Action
Target of Action
Isonicotinaldehyde, azine, like other azines, is an organic compound that bears the C=N-N=C functional unit Azines have been recognized for their biological, chemical, and materials properties .
Mode of Action
Azines are known to result from the reaction of two molecules of identical carbonyl compounds (symmetrical azines) or, more commonly, from the reaction of two different carbonyl compounds (unsymmetrical azines) with hydrazine .
Biochemical Pathways
Azines are known to be involved in various chemical reactions and have been studied for their synthesis, properties, applications, and reactivity .
Pharmacokinetics
The schiff bases of isoniazid, a compound related to this compound, have been evaluated for their pharmacokinetic profile in rats .
Result of Action
Azines have been recognized for their biological, chemical, and materials properties .
Action Environment
It is known that azines can reversibly change color in response to temperature changes .
Biochemical Analysis
Biochemical Properties
Isonicotinaldehyde, azine plays a significant role in biochemical reactions, particularly as an inhibitor of tyrosinase, an enzyme involved in melanin biosynthesis . It interacts with tyrosinase by binding to the enzyme-substrate complex, exhibiting uncompetitive inhibition . This interaction reduces melanin content in cells, making it a potential candidate for applications in cosmetics and medicine .
Cellular Effects
This compound affects various cell types and cellular processes. It has been shown to reduce melanin content in melanoma cells, indicating its potential in treating hyperpigmentation disorders . Additionally, it influences cell signaling pathways and gene expression related to melanin synthesis, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with tyrosinase, leading to enzyme inhibition . This inhibition occurs via uncompetitive binding, where the compound binds to the enzyme-substrate complex, preventing the enzyme from catalyzing the conversion of substrates into melanin . This mechanism results in decreased melanin production and altered gene expression related to melanogenesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, maintaining its inhibitory activity against tyrosinase for extended periods . Long-term studies have shown that its effects on cellular function, particularly melanin reduction, remain consistent over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces melanin content without causing significant toxicity . At higher doses, it may exhibit toxic effects, including cytotoxicity and adverse impacts on cellular function . These threshold effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways related to melanin synthesis. It interacts with tyrosinase, a key enzyme in the melanogenesis pathway, inhibiting its activity and thereby reducing melanin production . This interaction affects metabolic flux and metabolite levels associated with melanin biosynthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation in target cells, particularly melanocytes, where it exerts its inhibitory effects on melanin synthesis .
Subcellular Localization
This compound localizes to specific subcellular compartments, including the cytoplasm and melanosomes, where it interacts with tyrosinase . This localization is crucial for its activity, as it ensures proximity to the enzyme and effective inhibition of melanin synthesis . Post-translational modifications and targeting signals may also play a role in directing the compound to these compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isonicotinaldehyde, azine can be synthesized through the condensation reaction of isonicotinaldehyde with hydrazine. The reaction typically involves mixing equimolar amounts of isonicotinaldehyde and hydrazine in a suitable solvent such as ethanol or methanol. The reaction mixture is then heated under reflux conditions for several hours to yield the desired azine product .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Isonicotinaldehyde, azine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazones or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation (using palladium on carbon) are commonly used.
Substitution: Nucleophiles such as azide ions (N₃⁻) can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides.
Reduction: Formation of hydrazones or amines.
Substitution: Formation of substituted azines or azides.
Scientific Research Applications
Isonicotinaldehyde, azine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Nicotinaldehyde, azine: Similar structure but derived from nicotinaldehyde instead of isonicotinaldehyde.
Pyridinecarbaldehyde, azine: Derived from pyridinecarbaldehyde, with similar azine functional group.
Uniqueness: Isonicotinaldehyde, azine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential antimicrobial activity make it a valuable compound in various fields of research .
Properties
CAS No. |
6957-22-8 |
---|---|
Molecular Formula |
C12H10N4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
(Z)-1-pyridin-4-yl-N-[(Z)-pyridin-4-ylmethylideneamino]methanimine |
InChI |
InChI=1S/C12H10N4/c1-5-13-6-2-11(1)9-15-16-10-12-3-7-14-8-4-12/h1-10H/b15-9-,16-10- |
InChI Key |
XLLIUDMGQNPRJS-VULZFCBJSA-N |
Isomeric SMILES |
C1=CN=CC=C1/C=N\N=C/C2=CC=NC=C2 |
SMILES |
C1=CN=CC=C1C=NN=CC2=CC=NC=C2 |
Canonical SMILES |
C1=CN=CC=C1C=NN=CC2=CC=NC=C2 |
6957-22-8 | |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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